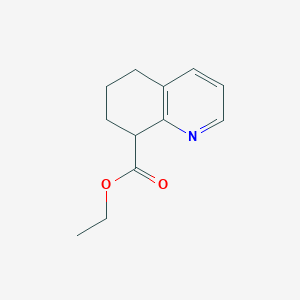

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate

Description

Properties

IUPAC Name |

ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h4,6,8,10H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJMXJLRPIIKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350468-72-2 | |

| Record name | ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Pathways

Several methods have been developed for synthesizing substituted tetrahydroquinoline derivatives, including ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate. These methods typically involve functional group transformations or catalytic reactions.

Reaction with Lithio-Derivatives

One approach involves the reaction of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification. This method provides a straightforward pathway to prepare carboxylic esters such as this compound.

- Generate the lithio-derivative by treating tetrahydroquinoline with organolithium reagents.

- React the lithio-intermediate with carbon dioxide to form the carboxylic acid.

- Esterify the carboxylic acid using ethanol and acid catalysts.

Catalytic Hydrogenation

Another method utilizes quinoline as a precursor and involves catalytic hydrogenation followed by selective isomerization. Palladium-carbon (Pd-C) catalysts are commonly employed for this reaction.

- Quinoline undergoes catalytic hydrogenation at temperatures between 20°C and 110°C under hydrogen pressure (preferably 8–12 atmospheres).

- The intermediate (1,2,3,4-tetrahydroquinoline) is subjected to isomerization at elevated temperatures (160°C–170°C) to yield 5,6,7,8-tetrahydroquinoline.

- The product is then esterified to form this compound.

Detailed Experimental Conditions

Lithio-Derivative Method

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Formation of lithio-derivative | Organolithium reagent | -78°C under inert atmosphere | High |

| Reaction with CO₂ | Carbon dioxide gas | Room temperature | Moderate |

| Esterification | Ethanol + Acid catalyst | Reflux conditions | High |

Catalytic Hydrogenation and Isomerization

| Step | Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time |

|---|---|---|---|---|

| Hydrogenation | Pd-C catalyst | 60–70°C | 8–12 atm | Until H₂ pressure stabilizes |

| Isomerization | Pd-C catalyst | 165°C | Atmospheric pressure | 2 hours |

Key Considerations

Catalyst Preparation

The palladium-carbon catalyst used in hydrogenation requires careful preparation:

Alternative Approaches

Data Table Summary

| Method | Key Reagents | Temperature Range (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Lithio-Derivative | Organolithium + CO₂ | -78 to RT | Atmospheric | Moderate |

| Catalytic Hydrogenation + Isomerization | Pd-C catalyst + Quinoline | 20–170 | 8–12 | Up to 93.5% |

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Esterification : The carboxylic acid group can be converted into esters.

- Substitution Reactions : It can participate in nucleophilic substitutions to form derivatives useful in pharmaceuticals and agrochemicals.

Biological Research

The compound has shown promise in biological applications due to its structural features:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications at the nitrogen or carbon positions can enhance its efficacy against specific cancer types.

- Anti-inflammatory Properties : this compound is being investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicinal Chemistry

The compound's functional groups facilitate interactions with biological targets:

- Drug Development : Its derivatives are being explored for their ability to inhibit specific enzymes or receptors involved in disease processes. For example, compounds derived from this compound have been studied for their potential as anti-ulcer agents and anti-microbial agents.

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate | Anti-inflammatory | |

| 8-amino-5,6,7,8-tetrahydroquinoline derivatives | Anti-ulcer |

Case Study 1: Anticancer Activity

A study focused on the synthesis of derivatives of this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The modified compounds exhibited IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory properties of ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate revealed its ability to inhibit the NF-kB pathway in macrophages. This inhibition resulted in reduced production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Comparative Data

Biological Activity

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of . The compound can be synthesized through the reaction of 5,6,7,8-tetrahydroquinoline with ethyl chloroformate under basic conditions. This process typically involves solvents like dichloromethane or toluene to facilitate efficient mixing .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against a range of bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that at concentrations around , it can induce microtubule depolymerization in cancer cell lines such as MDA-MB-435. This effect correlates with reduced cell proliferation rates . The IC50 values (the concentration required to inhibit cell growth by 50%) indicate that this compound is a promising candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in disease pathways, modulating their activity and leading to therapeutic effects. For instance, it has been shown to inhibit tubulin assembly and colchicine binding effectively .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

-

Antiproliferative Effects : A study measuring the antiproliferative effects of various tetrahydroquinoline derivatives found that this compound inhibited cancer cell proliferation significantly .

Compound EC50 (nM) IC50 (nM) This compound 19 Not specified Lead Compound 38 Not specified -

Inhibition of Tubulin Assembly : Inhibition assays showed that the compound inhibited tubulin assembly more effectively than several lead compounds .

Compound Inhibition (%) This compound 89–99 CA-4 (standard) 62 - Anti-inflammatory Activity : Modifications of related tetrahydroquinoline compounds have demonstrated anti-inflammatory effects in animal models. These studies suggest that derivatives may offer therapeutic benefits in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate?

The compound is typically synthesized via lithiation of 5,6,7,8-tetrahydroquinoline followed by carboxylation and esterification. Key steps include:

- Lithiation : Treatment of 5,6,7,8-tetrahydroquinoline with n-butyllithium (n-BuLi) generates the 8-lithio intermediate, which is highly reactive .

- Carboxylation : Quenching the lithio species with carbon dioxide (CO₂) forms the carboxylic acid intermediate .

- Esterification : Subsequent reaction with ethyl halides or transesterification yields the ethyl ester. Microwave-assisted methods have also been reported, achieving yields of 67–90% under optimized conditions (e.g., NH₄OAc/HOAc, aldehydes, and pyridinium salts) .

Q. How is the structural integrity of this compound confirmed?

Structural validation relies on a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the ester carbonyl (~165–170 ppm) and tetrahydroquinoline protons .

- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry, particularly for chiral derivatives .

- Mass Spectrometry (HR-MS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Chiral resolution or asymmetric catalysis is employed:

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze acetylated intermediates, yielding enantiopure (R)- or (S)-configured products with >98% purity .

- Chiral Ligands in Catalysis : Derivatives of the compound serve as ligands in iridium(III) complexes for asymmetric transfer hydrogenation, achieving high enantiomeric excess (ee) in dihydroisoquinoline reductions .

Q. How does the ester group influence the compound’s reactivity in coordination chemistry?

The ester moiety modulates electronic and steric properties:

- Electronic Effects : The electron-withdrawing ester group enhances the Lewis acidity of adjacent nitrogen atoms, improving metal coordination (e.g., Ir, Ru).

- Derivatization Potential : Hydrolysis of the ester to a carboxylic acid enables further functionalization (e.g., amidation, thiocarboxamide synthesis) for tailored ligand design .

- Case Study : Phosphinoethyl-modified derivatives form stable transition-metal complexes, enhancing catalytic activity in ring-opening polymerizations .

Q. How can researchers address discrepancies in synthetic yields or spectroscopic data?

Contradictions often arise from reaction conditions or analytical methods:

- Yield Optimization : Microwave irradiation vs. conventional heating (e.g., 67–90% vs. 50–70% yields) . Adjusting stoichiometry of aldehydes or pyridinium salts improves efficiency.

- Spectroscopic Artifacts : Impurities from incomplete lithiation or esterification can skew NMR/IR data. Purification via silica gel chromatography or recrystallization is critical .

- Validation : Cross-check data with HPLC-MS (for purity) and X-ray crystallography (for stereochemical confirmation) .

Methodological Considerations

Q. What are the best practices for characterizing derivatives of this compound?

Advanced techniques provide mechanistic insights:

- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration of chiral centers by correlating vibrational modes with stereochemistry .

- Kinetic Studies : Monitor reaction progress via time-resolved ¹H NMR or in situ IR to identify rate-determining steps (e.g., lithiation vs. carboxylation) .

- Computational Modeling : DFT calculations predict ligand-metal binding energies and transition states in catalytic cycles .

Q. How is this compound utilized in developing biologically active agents?

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry:

- Anticancer Agents : Derivatives with fluorinated or nitro groups (e.g., Ethyl 7-chloro-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate) inhibit topoisomerases or kinase pathways .

- Antibacterial Analogs : Structural analogs of fluoroquinolones (e.g., ciprofloxacin) target DNA gyrase, with modifications at the 8-position enhancing potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.